molecular formula C10H8O2 B123168 1H-2-Benzopyran-1-carboxaldehyde CAS No. 148679-89-4

1H-2-Benzopyran-1-carboxaldehyde

Cat. No. B123168
M. Wt: 160.17 g/mol
InChI Key: XCNJKTGJKDKMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-2-Benzopyran-1-carboxaldehyde is a chemical compound that belongs to the class of benzopyran derivatives. It is also known as coumarin aldehyde and is widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.

Biochemical And Physiological Effects

1H-2-Benzopyran-1-carboxaldehyde exhibits a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anticoagulant properties. It also exhibits antimicrobial and antitumor activities. Additionally, it has been shown to modulate the immune system and regulate glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

1H-2-Benzopyran-1-carboxaldehyde has several advantages for lab experiments. It is a stable compound that is readily available and easy to synthesize. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, it also has some limitations. It is known to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research and development of 1H-2-Benzopyran-1-carboxaldehyde. One of the most promising areas is the development of novel derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde and its potential applications in various disease states.
Conclusion
In conclusion, 1H-2-Benzopyran-1-carboxaldehyde is a versatile compound that exhibits a wide range of biological activities. It has been extensively used in various scientific research applications, and its potential applications in various disease states are still being explored. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 1H-2-Benzopyran-1-carboxaldehyde can be achieved through several methods. One of the most common methods involves the condensation of salicylaldehyde with malonic acid in the presence of a base catalyst. The resulting intermediate is then oxidized to form 1H-2-Benzopyran-1-carboxaldehyde.

Scientific Research Applications

1H-2-Benzopyran-1-carboxaldehyde has been extensively used in various scientific research applications. It is a versatile compound that exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticoagulant properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

148679-89-4

Product Name

1H-2-Benzopyran-1-carboxaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

1H-isochromene-1-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H

InChI Key

XCNJKTGJKDKMEC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(OC=CC2=C1)C=O

Canonical SMILES

C1=CC=C2C(OC=CC2=C1)C=O

synonyms

1H-2-Benzopyran-1-carboxaldehyde (9CI)

Origin of Product

United States

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